SIRT1 Activator 3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-27-12-6-11-25-18(21)16(20(26)22-13-7-2-3-8-13)17-19(25)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13H,2-3,6-8,11-12,21H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOFYGGJZCEPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Sirt1 Activator 3 Action
Direct Allosteric Modulation of SIRT1 Enzymatic Activity
SIRT1 Activator 3 is recognized as a selective modulator of SIRT1, primarily functioning through specific allosteric interactions. scbt.com This means it binds to a site on the SIRT1 enzyme distinct from the active site, inducing a change in the enzyme's shape that ultimately enhances its catalytic function. This allosteric activation is a key feature of how many synthetic sirtuin-activating compounds (STACs) operate. aps.orgmdpi.combiorxiv.org
Enhancement of Substrate Binding Affinity
A primary consequence of the allosteric binding of activators like this compound is the enhancement of the enzyme's affinity for its substrates. scbt.com By inducing a specific conformational state, the activator can make it easier for SIRT1 to bind to the acetylated proteins it targets for deacetylation. This increased affinity for substrates is a common mechanism for allosteric activators of SIRT1. aps.org
Promotion of Catalytically Favorable Conformational States
The binding of this compound promotes conformational changes within the SIRT1 enzyme that are more conducive to its catalytic activity. scbt.com These structural alterations optimize the enzyme's shape, leading to improved efficiency in the deacetylation process. scbt.com This mechanism of promoting a catalytically favorable conformation is a hallmark of how small molecule activators can enhance enzyme function. frontiersin.org
Indirect Influences on Intracellular NAD+ Homeostasis
While direct allosteric activation is a primary mechanism, the broader context of SIRT1 activity is intrinsically linked to the intracellular levels of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). SIRT1 is an NAD+-dependent deacetylase, meaning it requires NAD+ as a cofactor to carry out its enzymatic function. frontiersin.orgnih.gov The activity of SIRT1 is therefore sensitive to the cellular NAD+/NADH ratio. frontiersin.org Some sirtuin activators can indirectly influence SIRT1 activity by affecting cellular NAD+ levels. For instance, activation of AMP-activated protein kinase (AMPK) can lead to an increase in cellular NAD+, thereby promoting SIRT1 activity. frontiersin.orgaginganddisease.org
Downstream Molecular Targets of SIRT1-Mediated Deacetylation
The activation of SIRT1 by compounds like this compound initiates a cascade of downstream events, primarily through the deacetylation of various protein substrates. This includes both histone and non-histone proteins, with the latter encompassing a wide array of transcription factors and co-factors that regulate critical cellular processes. frontiersin.orgd-nb.info
Deacetylation of Transcription Factors (e.g., FOXO, p53, NF-κB, PGC-1α)
SIRT1's influence extends to several key transcription factors, modulating their activity and thereby affecting gene expression related to stress resistance, inflammation, and metabolism.
FOXO (Forkhead box O): SIRT1 deacetylates members of the FOXO family of transcription factors, such as FOXO1 and FOXO3. d-nb.infonih.gov This deacetylation can have dual effects: it can enhance the transcriptional activity of FOXOs on genes that promote resistance to oxidative stress, while concurrently inhibiting their ability to induce apoptosis (programmed cell death). d-nb.inforesearchgate.netplos.org For example, SIRT1-mediated deacetylation of FOXO can increase the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase. frontiersin.orgd-nb.info
p53: The tumor suppressor protein p53 is a well-established target of SIRT1. frontiersin.orgnih.gov Acetylation of p53 is a critical step in its activation in response to cellular stress, leading to cell cycle arrest or apoptosis. researchgate.netembopress.org SIRT1 deacetylates p53, which inhibits its transcriptional activity and suppresses p53-dependent apoptosis. nih.govresearchgate.net This regulatory interaction is a key mechanism by which SIRT1 can promote cell survival. researchgate.net
NF-κB (Nuclear Factor-kappa B): NF-κB is a central regulator of inflammatory responses. d-nb.info The p65 subunit of NF-κB is a direct target for SIRT1 deacetylation. d-nb.infonih.gov By deacetylating p65 at lysine (B10760008) 310, SIRT1 inhibits NF-κB's transcriptional activity, leading to a reduction in the expression of pro-inflammatory cytokines. frontiersin.orgmedsci.org
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1-alpha): PGC-1α is a master regulator of mitochondrial biogenesis and function. d-nb.infomdpi.com SIRT1 directly interacts with and deacetylates PGC-1α, which enhances its transcriptional co-activator activity. mdpi.comfrontiersin.org This activation of PGC-1α by SIRT1 leads to increased mitochondrial biogenesis and improved metabolic function. frontiersin.orgfrontiersin.org
Table 1: Downstream Transcription Factor Targets of SIRT1
| Transcription Factor | Function | Effect of SIRT1-Mediated Deacetylation |
|---|---|---|
| FOXO | Regulates stress resistance, apoptosis, and metabolism. frontiersin.orgd-nb.info | Enhances antioxidant gene expression, inhibits apoptosis. d-nb.inforesearchgate.netplos.org |
| p53 | Tumor suppressor, regulates cell cycle arrest and apoptosis. frontiersin.orgnih.gov | Inhibits transcriptional activity, suppresses apoptosis. nih.govresearchgate.net |
| NF-κB | Master regulator of inflammation. d-nb.info | Inhibits transcriptional activity, reduces inflammation. frontiersin.orgmedsci.org |
| PGC-1α | Regulates mitochondrial biogenesis and metabolism. d-nb.infomdpi.com | Enhances co-activator activity, promotes mitochondrial function. mdpi.comfrontiersin.org |
Modulation of Co-factors and Other Non-Histone Protein Substrates
Beyond transcription factors, SIRT1 also targets a variety of other non-histone proteins and co-factors, further extending its regulatory reach. nih.gov For example, SIRT1 can deacetylate DNA repair factors like Ku70, promoting cell survival by enhancing DNA repair mechanisms. nih.gov It also regulates the activity of co-factors involved in chromatin remodeling and gene transcription, such as p300/CBP. plos.org The deacetylation of these substrates by SIRT1 plays a crucial role in cellular homeostasis and the response to various stressors. nih.gov
Table 2: Compound and Protein PubChem CIDs
| Name | PubChem CID |
|---|---|
| This compound | 1882365 guidetopharmacology.org |
| Forkhead box O1 (FOXO1) | 9865515 jci.org |
| Forkhead box O3 (FOXO3) | 42611257 cuhk.edu.cn |
| Forkhead box O4 (FOXO4) | 168431240 nih.gov |
| p53 | Not available |
| NF-κB | 15113698 nih.gov, 509554 guidetopharmacology.org |
| PGC-1α | Not available |
| NAD+ | 5892 guidetopharmacology.org, 15938971 fishersci.co.ukfishersci.canih.gov |
| Resveratrol (B1683913) | 445154 |
| SRT1720 | 9957245 |
| SRT2183 | 24180126 wikipedia.org |
| SRT3025 | 46245047 wikipedia.org |
| BML-278 | 15301-69-6 (CAS) |
| Fucosterol | 5281328 lipidmaps.org |
| SS-31 | 11764719 peptidesciences.com |
| Andrographolide | 5318517 mdpi.com |
| BAY 11-7085 | 5353432 bohrium.com |
| CB-5083 | 73051434 citeab.com |
Interplay with Interconnected Cellular Signaling Pathways
The activation of SIRT1 by compounds like this compound initiates a cascade of events that intersect with several critical cellular signaling pathways. These pathways are fundamental to cellular homeostasis, governing processes from energy metabolism to cell survival and proliferation.
The relationship between SIRT1 and AMP-activated protein kinase (AMPK) is a well-established positive feedback loop crucial for maintaining cellular energy balance. mdpi.com Activation of SIRT1 can lead to the activation of AMPK, and conversely, AMPK activation can enhance SIRT1 activity by increasing cellular NAD+ levels. imrpress.com
Research has shown that the activation of the SIRT1/AMPK pathway can be a protective mechanism against cellular stress. foodandnutritionresearch.net For instance, in conditions of energy limitation or exercise, AMPK is activated and can subsequently activate SIRT1. foodandnutritionresearch.net This interplay is vital for regulating metabolic processes and enhancing stress resistance. foodandnutritionresearch.net Studies have demonstrated that there is a positive feedback interaction between AMPK and SIRT1. spandidos-publications.com The activation of the AMPK/SIRT1 pathway has been implicated in mitigating neuronal apoptosis and cognitive impairment in certain experimental models. spandidos-publications.com
The activation of AMPK by SIRT1 can also occur through the deacetylation of the upstream kinase LKB1, making it more susceptible to phosphorylation and activation. mdpi.comimrpress.com The activated LKB1 then phosphorylates and activates AMPK. mdpi.com This interconnected signaling is critical for coordinating anabolic and catabolic processes to maintain cellular energy homeostasis. nih.gov
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. SIRT1 activation has been shown to negatively regulate mTOR signaling. nih.govplos.org This inhibition is, at least in part, mediated through the tuberous sclerosis complex (TSC), specifically TSC2. nih.gov
Studies have revealed that SIRT1 can interact with TSC2, a key component of the mTOR-inhibitory complex. nih.gov Activation of SIRT1 by compounds like resveratrol, which also activates SIRT1, leads to a reduction in mTOR activity. nih.govplos.org Conversely, inhibition of SIRT1 results in increased mTOR signaling. nih.gov This regulatory mechanism appears to be dependent on TSC2, as the inhibitory effect of a SIRT1 activator on mTOR was observed in wild-type cells but not in TSC2-deficient cells. nih.gov The regulation of mTOR by SIRT1 is significant as mTOR is a downstream effector of the insulin (B600854)/IGF signaling pathway, which is linked to aging and longevity. nih.govplos.org
The activation of SIRT1 can also influence autophagy through the inhibition of the mTOR pathway. frontiersin.org By suppressing mTORC1 signaling, SIRT1 can promote the initiation of autophagy, a cellular process for degrading and recycling damaged components. researchgate.net
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another critical regulator of cell survival, proliferation, and metabolism. SIRT1 has been shown to modulate this pathway at multiple levels. ahajournals.org
One key mechanism involves the direct deacetylation of Akt by SIRT1. frontiersin.org This deacetylation is thought to promote the binding of Akt to phosphatidylinositol (3,4,5)-triphosphate (PIP3) at the plasma membrane, a crucial step for its activation. ahajournals.org Under basal conditions, Akt can be acetylated, which inhibits its binding to PIP3. ahajournals.org Upon stimulation by growth factors, SIRT1 can deacetylate Akt, facilitating its activation. ahajournals.org
Furthermore, SIRT1 can influence the PI3K/Akt pathway by deacetylating other components. For instance, SIRT1-mediated deacetylation of the insulin receptor substrate 2 (IRS2) increases its activity, leading to enhanced Akt activation. ahajournals.org Additionally, SIRT1 can deacetylate and inhibit the activity of phosphatase and tensin homolog (PTEN), a negative regulator of the PI3K pathway, which would further promote Akt signaling. frontiersin.org The interplay between SIRT1 and the PI3K/Akt pathway highlights a complex regulatory network that fine-tunes cellular responses to various stimuli. mdpi.com
Regulation of Mammalian Target of Rapamycin (mTOR) Pathway
Role in Epigenetic Gene Regulation through Histone Deacetylation
As a class III histone deacetylase, a primary function of SIRT1 is the epigenetic regulation of gene expression through the deacetylation of histone proteins. frontiersin.orgimrpress.com Histone acetylation is a key post-translational modification that generally leads to a more open chromatin structure, facilitating gene transcription. aginganddisease.org By removing acetyl groups from lysine residues on histones, SIRT1 can induce a more condensed chromatin state, leading to gene silencing. aginganddisease.org
SIRT1 has been shown to deacetylate specific lysine residues on several histone proteins, including histone H1, H3, and H4. frontiersin.org For example, SIRT1 can deacetylate H3 at lysine 9 (H3K9ac), lysine 14 (H3K14ac), and H4 at lysine 16 (H4K16ac). nih.gov The deacetylation of these histone marks by SIRT1 has been linked to the transcriptional repression of specific genes. frontiersin.org
The role of SIRT1 in histone deacetylation is crucial for its function in various cellular processes, including the regulation of inflammation, cell survival, and metabolism. frontiersin.org For instance, SIRT1-mediated deacetylation of histones at the promoter regions of pro-inflammatory genes can lead to their transcriptional repression, thereby exerting an anti-inflammatory effect. frontiersin.org Research in breast cancer has shown an inverse correlation between SIRT1 expression and the acetylation levels of H3K4, H3K9, and H4K16. nih.gov Knockdown of SIRT1 in breast cancer cells led to increased histone acetylation at the promoters of several cancer-related genes. nih.gov
The epigenetic regulatory activity of SIRT1 is fundamental to its broad impact on cellular function and its potential as a therapeutic target. oncotarget.comacs.org
Cellular and Physiological Effects Elicited by Sirt1 Activator 3
Regulation of Cellular Bioenergetics and Metabolism
Activation of SIRT1 by compounds like SIRT1 Activator 3 plays a pivotal role in managing cellular energy and metabolism. This regulation is crucial for maintaining metabolic health and responding to changes in nutrient availability.
Improvement of Glucose Homeostasis and Insulin (B600854) Sensitivity
While direct studies on this compound's effect on glucose metabolism are not extensively documented, its function as a SIRT1 activator suggests a significant role in improving glucose homeostasis and insulin sensitivity through various mechanisms observed with general SIRT1 activation. SIRT1 is a key regulator in insulin-sensitive tissues such as the liver, skeletal muscle, and adipose tissue. wikipedia.org
In the pancreas, SIRT1 activation is known to enhance insulin secretion in response to glucose. nih.gov It achieves this by inhibiting the expression of uncoupling protein 2 (UCP2), which leads to increased ATP production, a key trigger for insulin release. nih.gov Furthermore, SIRT1 protects pancreatic β-cells from damage caused by inflammatory signals and oxidative stress. nih.gov
In the liver, SIRT1 has a complex and dual role in regulating glucose production (gluconeogenesis). nih.gov It can both activate and suppress gluconeogenesis-related genes depending on the metabolic context, thereby helping to maintain glucose balance during fasting. wikidata.orgtandfonline.com In hepatocytes, diminished SIRT1 expression and activity are linked to insulin resistance, indicating that SIRT1 activation is crucial for hepatic insulin sensitivity. wikipedia.org
In skeletal muscle, SIRT1 activation can improve insulin resistance by accelerating fatty acid oxidation and promoting mitochondrial biogenesis. drugs.com Overexpression of SIRT1 in the adipose tissue of mice has been shown to prevent age-related insulin sensitivity decline. wikipedia.org The activation of SIRT1 is thought to be a key factor in regulating metabolism in skeletal muscle, and its decreased expression may contribute to insulin resistance. wikipedia.org
Modulation of Lipid Metabolism (e.g., Lipolysis, Fatty Acid Oxidation, Gluconeogenesis)
This compound has been shown to have a direct impact on lipid metabolism. Research indicates that it has a significant dose-dependent effect on fat mobilization in differentiated adipocytes. wikidata.org This suggests its potential in influencing conditions related to lipid storage. The compound also stimulates adipogenesis in 3T3L1 cells. dineshkhedkar.co.in
These specific findings align with the broader role of SIRT1 as a central regulator of lipid homeostasis. wikipedia.org SIRT1 activation generally leads to the inhibition of lipogenesis (the formation of fat) and the promotion of lipolysis (the breakdown of fat) and fatty acid oxidation (the use of fats for energy). fishersci.comnih.gov
SIRT1 exerts its effects by deacetylating and thereby regulating key transcription factors and coactivators involved in lipid metabolism. For instance, SIRT1 activation can inhibit sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenic gene expression, leading to reduced lipid synthesis. wikipedia.orgcenmed.com In the liver, this action can attenuate hepatic steatosis (fatty liver). wikidata.org
Simultaneously, SIRT1 promotes the breakdown of fats. In white adipose tissue, it promotes fat mobilization. nih.gov In the liver and skeletal muscle, SIRT1 enhances fatty acid oxidation by activating peroxisome proliferator-activated receptor-alpha (PPARα) and its coactivator PGC-1α. fishersci.comcenmed.com This shifts the cell's energy source from glycolysis towards mitochondrial fatty acid beta-oxidation. nih.gov
The table below summarizes the key effects of SIRT1 activation on lipid metabolism.
| Metabolic Process | Effect of SIRT1 Activation | Key Regulatory Targets |
| Lipogenesis | Inhibition | SREBP-1c, ChREBP |
| Lipolysis | Promotion | FOXO1, ATGL |
| Fatty Acid Oxidation | Enhancement | PPARα, PGC-1α |
| Gluconeogenesis | Modulation | PGC-1α, FOXO1, CRTC2 |
Enhancement of Mitochondrial Biogenesis and Function
As a SIRT1 activator, this compound is anticipated to enhance mitochondrial biogenesis and function, a well-documented consequence of SIRT1 activation. wikipedia.org Sirtuins, particularly SIRT1 and the mitochondrial SIRT3, are crucial for maintaining mitochondrial health. mims.comfishersci.ca
The primary mechanism through which SIRT1 promotes mitochondrial biogenesis is by deacetylating and activating peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). drugs.comguidetopharmacology.org PGC-1α is a master regulator of mitochondrial formation and function. nih.gov Its activation by SIRT1 leads to an increase in mitochondrial DNA, improved mitochondrial membrane potential, and enhanced ATP production. nih.gov
Orchestration of Cellular Stress Responses
This compound is involved in orchestrating cellular stress responses, a critical function for cell survival and homeostasis. Its role is primarily understood through its ability to activate SIRT1, which is a key player in mitigating oxidative stress and inflammation.
Mitigation of Oxidative Stress through Antioxidant Defense Pathways
While direct studies on this compound and oxidative stress are limited, its role as a SIRT1 activator points to its involvement in protecting cells from oxidative damage. wikipedia.org SIRT1 is a crucial guard against oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. fishersci.nl
SIRT1 enhances the body's antioxidant defenses through the deacetylation and activation of several key transcription factors. guidetopharmacology.org One of the most important of these is the Forkhead box O (FOXO) family of proteins, particularly FOXO1 and FOXO3. fishersci.ienih.gov By deacetylating FOXO proteins, SIRT1 promotes their translocation to the nucleus, where they can induce the expression of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and catalase. fishersci.nlnih.gov This increased antioxidant capacity helps to neutralize ROS and protect the cell from damage. fishersci.ca
Another important pathway regulated by SIRT1 is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. drugs.com Nrf2 is a master regulator of the cellular antioxidant response, and its activation by SIRT1 can further boost the expression of a wide array of antioxidant and detoxification genes. tocris.com
The table below summarizes the key antioxidant pathways influenced by SIRT1 activation.
| Antioxidant Pathway | Effect of SIRT1 Activation | Key Downstream Effectors |
| FOXO Pathway | Activation | MnSOD, Catalase |
| Nrf2 Pathway | Activation | Various antioxidant and detoxification genes |
| p53 Pathway | Deacetylation and Inhibition of pro-apoptotic activity | Promotion of stress resistance |
| PGC-1α Pathway | Activation | Upregulation of GPx1, Catalase, MnSOD |
Suppression of Inflammatory Responses (e.g., NF-κB Pathway Inhibition, Pro-inflammatory Cytokine Reduction)
This compound has demonstrated direct effects on suppressing inflammatory responses. It has been shown to suppress the release of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine, from THP-1 cells in a dose-dependent manner. wikidata.orguni.lu Further studies have shown that it inhibits the activation of Nuclear Factor-kappa B (NF-κB) and reduces the production of inflammatory cytokines in lamina propria mononuclear cells from patients with inflammatory bowel disease (IBD). dineshkhedkar.co.inwikipedia.org
These findings are consistent with the well-established role of SIRT1 as a key negative regulator of inflammation. fishersci.com The primary mechanism for this anti-inflammatory effect is the direct deacetylation of the p65 subunit of the NF-κB complex by SIRT1. fishersci.comfishersci.ca Acetylation of p65 is a critical step for its full transcriptional activity. By removing this acetyl group, SIRT1 inhibits the ability of NF-κB to promote the expression of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α, interleukin-1 (IL-1), and interleukin-6 (IL-6). mims.comwikipedia.org
The suppression of NF-κB signaling by SIRT1 activation provides a powerful mechanism to control and resolve inflammatory responses, which are implicated in a wide range of chronic diseases. fishersci.comfishersci.ca
Control of Cell Fate and Homeostatic Mechanisms
SIRT1 activation is integral to maintaining cellular health and balance by influencing key cellular functions and metabolic processes through deacetylation. scbt.com
SIRT1 plays a significant role in determining cell fate, partly by deacetylating and inactivating the p53 protein, a key player in transcription and apoptosis. embopress.org Research has shown that SIRT1 can protect cells from p53-mediated apoptosis. embopress.org In studies involving multiple myeloma cell lines, this compound was found to induce significant, dose-dependent cell death. ashpublications.org This cytotoxic effect was linked to the downregulation of key survival signaling pathways, including AKT, mTOR, and Src phosphorylation. ashpublications.org
Furthermore, SIRT1 activation can shift the cellular response away from apoptosis and towards stress resistance by modulating the function of FOXO transcription factors. plos.org Specifically, SIRT1 promotes the expression of FOXO target genes involved in stress resistance while suppressing those involved in apoptosis. plos.org In the context of oxidative stress, SIRT1 activators have been shown to promote cell survival by reducing levels of reactive oxygen species (ROS). plos.orgfrontiersin.org
The influence of SIRT1 on apoptosis can be dependent on the specific apoptotic trigger. For instance, while SIRT1 overexpression can protect against p53-mediated apoptosis, it has been observed to sensitize cells to TNFα-induced apoptosis. embopress.org This suggests a complex regulatory role for SIRT1 in cell survival, where its effect is contingent on the specific cellular context and signaling pathways activated. nih.gov
Interactive Table: Research Findings on this compound and Apoptosis
| Cell Type | Experimental Model | Key Findings | Reference |
| Multiple Myeloma (MM) cell lines (RPMI8226, U226) | In vitro | Induces dose-dependent apoptosis; downregulates AKT, mTOR, and Src phosphorylation. | ashpublications.org |
| Primary human MM cells | Ex vivo | Induces significant cell death. | ashpublications.org |
| Neuronal cells (RGC-5) | In vitro | Reduces ROS levels and promotes cell survival. | frontiersin.org |
| C2C12 cells | In vitro | Suppresses antimycin A-induced apoptosis by reducing ROS levels. | plos.org |
SIRT1 is a key regulator of autophagy, a cellular process for degrading and recycling dysfunctional components to maintain homeostasis. frontiersin.org It can directly influence autophagy by deacetylating essential components of the autophagy machinery, including Atg5, Atg7, and Atg8. nih.govplos.org In the nucleus, SIRT1 can induce the expression of autophagy-related genes by activating FOXO transcription factors. nih.gov
Activation of SIRT1 has been shown to stimulate autophagy. frontiersin.org For example, the SIRT1 activator resveratrol (B1683913) has been observed to induce autophagy. frontiersin.org Studies have demonstrated that SIRT1 activation can lead to the deacetylation of Beclin-1, which in turn activates protective autophagy. frontiersin.org Furthermore, SIRT1 can activate the AMPK signaling pathway and suppress mTOR, which is a key negative regulator of autophagy. frontiersin.org
In the context of neurodegenerative diseases like Alzheimer's, where the clearance of amyloid-β (Aβ) is crucial, activating SIRT1 has been shown to enhance autophagy, leading to reduced levels of Aβ and its precursor fragment, APP-CTFβ. plos.org This suggests that SIRT1-mediated autophagy plays a protective role against the accumulation of toxic protein aggregates.
SIRT1 plays a crucial role in the DNA damage response (DDR) and the maintenance of genomic stability. nih.govresearchgate.net It interacts with and deacetylates various proteins involved in major DNA repair pathways, including non-homologous end joining (NHEJ) and homologous recombination (HR). rsc.orgspandidos-publications.com Upon DNA damage, SIRT1 can relocate to the sites of DNA breaks to facilitate repair. nih.gov
One of the key mechanisms by which SIRT1 enhances DNA repair is through the deacetylation of the Ku70 protein, a critical component of the NHEJ pathway for repairing double-strand breaks (DSBs). rsc.org SIRT1 also deacetylates other DNA repair proteins like NBS1, a component of the MRN complex. nih.gov By activating these repair pathways, SIRT1 helps to protect cells from the potentially lethal effects of DNA damage. spandidos-publications.com
Research has shown that the activation of SIRT1 can increase the capacity for DNA repair. scbt.comrsc.org For instance, overexpression of SIRT1 in a mouse model led to increased survival and decreased frequency of fatal lymphomas following γ-irradiation. rsc.org Conversely, inhibiting SIRT1 has been shown to impair the activity of both NHEJ and HR repair pathways. spandidos-publications.com
Induction and Modulation of Autophagy for Cellular Clearance
Impact on Cellular Senescence and Organismal Longevity Pathways
SIRT1 is a well-established regulator of cellular senescence and longevity. nih.govfrontiersin.org Its activity is linked to lifespan extension in various organisms, from yeast to mammals. frontiersin.orgfrontiersin.org
SIRT1 levels have been observed to decrease during cellular senescence in normal human fibroblasts. nih.gov Overexpression of SIRT1 can delay the onset of cellular senescence, characterized by features such as senescence-associated β-galactosidase (SA-β-gal) staining and the formation of senescence-associated heterochromatic foci (SAHF). plos.org This anti-senescence effect is partly mediated through the downregulation of the p16INK4A/Rb pathway. plos.org
The role of SIRT1 in longevity is closely tied to its function in stress resistance and metabolic regulation. nih.govphysiology.org Caloric restriction, a well-known intervention that extends lifespan in many species, induces SIRT1 activity. nih.govfrontiersin.org SIRT1 is believed to mediate many of the beneficial effects of caloric restriction, including improved insulin sensitivity and reduced fat storage. nih.gov
Furthermore, SIRT1 influences longevity pathways by interacting with other key regulators, such as the FOXO transcription factors. aginganddisease.org The activation of FOXO by SIRT1 deacetylation can promote stress resistance and cell survival, contributing to an extended lifespan. nih.govaginganddisease.org Synthetic sirtuin-activating compounds (STACs) have been shown to extend both healthspan and lifespan in mice, further supporting the role of SIRT1 activation in promoting longevity. frontiersin.org
Therapeutic Potential of Sirt1 Activator 3 in Preclinical Disease Models
Research in Neurodegenerative Disorders
Neuroprotective Effects in Alzheimer's Disease Models
Activation of SIRT1 has demonstrated significant neuroprotective effects in various preclinical models of Alzheimer's disease (AD). Studies have shown that SIRT1 activation can mitigate the key pathological hallmarks of AD, including the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein. nih.gov In mouse models of AD, such as the APPswe/PS1dE9 mice, overexpression of SIRT1 has been shown to reduce the production of Aβ and the formation of plaques. nih.gov This effect is partly mediated by the deacetylation of the retinoic acid receptor beta (RARβ), which in turn activates the transcription of ADAM10, an α-secretase that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway. nih.gov
Furthermore, SIRT1 activation has been found to improve learning and memory deficits in these animal models. nih.gov The neuroprotective effects also extend to mitigating microglia-dependent Aβ toxicity by inhibiting the NF-κB signaling pathway. nih.gov In cellular models, SIRT1 activators have been shown to protect against Aβ-induced neurotoxicity. frontiersin.org For instance, the SIRT1 activator resveratrol (B1683913) has been shown to reduce the aggregation of Aβ and improve cognitive function in mice with the APP/PS1 mutation. frontiersin.org These protective mechanisms are linked to increased levels of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) through the activation of the MAPK/ERK1/2 signaling pathway. frontiersin.org While direct studies on SIRT1 Activator 3 in AD models are emerging, the consistent positive outcomes with other SIRT1 activators strongly suggest its therapeutic potential.
Table 1: Effects of SIRT1 Activation in Alzheimer's Disease Models
| Preclinical Model | SIRT1 Activator Used | Key Findings | Reference |
|---|---|---|---|
| APPswe/PS1dE9 Mice | SIRT1 Overexpression | Reduced Aβ production and plaques, improved learning and memory. | nih.gov |
| Microglia Cell Culture | General SIRT1 Activation | Inhibited NF-κB signaling, protecting against Aβ toxicity. | nih.gov |
| APP/PS1 Mice | Resveratrol | Improved spatial learning and memory, reduced Aβ aggregation. | frontiersin.org |
| SH-SY5Y/APPswe Cells | Resveratrol | Increased levels of α7 nAChR and αAPP, neuroprotection. | frontiersin.org |
Therapeutic Implications in Parkinson's Disease Pathogenesis
The pathology of Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons and the accumulation of α-synuclein aggregates. aginganddisease.org SIRT1 activation has shown promise in preclinical PD models by targeting these key pathological features. jpccr.euresearchgate.net SIRT1 activators, such as resveratrol, have been demonstrated to reduce α-synuclein-induced toxicity in cellular models of PD. aginganddisease.org This is achieved, in part, by promoting the autophagic degradation of α-synuclein. hdbuzz.net
In the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD, SIRT1 activation has been shown to ameliorate pathological changes and motor impairments. aginganddisease.org Mechanistically, SIRT1 activation can deacetylate and activate PGC-1α, a key regulator of mitochondrial biogenesis, which is often impaired in PD. nih.gov Increased PGC-1α activity leads to improved mitochondrial function and reduced oxidative stress, thereby protecting dopaminergic neurons from degeneration. nih.gov While specific studies on this compound are part of ongoing research, the established neuroprotective mechanisms of SIRT1 activation in PD models provide a strong rationale for its investigation. jpccr.eu
Amelioration of Huntington's Disease Phenotypes
Huntington's disease (HD) is a fatal genetic disorder caused by a polyglutamine expansion in the huntingtin (HTT) protein. researchgate.net Preclinical studies in various models of HD have shown that SIRT1 activation can be neuroprotective. ahajournals.orgahajournals.org Overexpression of SIRT1 in mouse models of HD has been found to improve motor function, reduce brain atrophy, and decrease the aggregation of mutant HTT. aginganddisease.orgresearchgate.net
One of the key mechanisms underlying the protective effects of SIRT1 in HD is the deacetylation and activation of the CREB-regulated transcription coactivator 1 (TORC1). aginganddisease.orgnih.gov This leads to increased transcription of brain-derived neurotrophic factor (BDNF), a crucial neurotrophin for neuronal survival that is often depleted in the HD brain. aginganddisease.orgnih.gov Furthermore, SIRT1 activation can enhance the activity of PGC-1α, improving mitochondrial function and reducing oxidative stress. aginganddisease.org Although some conflicting results exist, the bulk of the evidence suggests that SIRT1 activation holds therapeutic promise for HD. ahajournals.orgahajournals.org The potent and specific nature of this compound makes it a compelling candidate for further investigation in HD models.
Protective Role in Cerebral Ischemia and Optic Neuritis
This compound has been directly implicated in providing neuroprotection in a mouse model of cerebral ischemia. spandidos-publications.commdpi.comarvojournals.org In a study using a permanent middle cerebral artery occlusion (pMCAO) model, treatment with this compound was shown to significantly reduce the infarct volume. spandidos-publications.commdpi.comarvojournals.org This neuroprotective effect is associated with the deacetylation and subsequent inhibition of pro-apoptotic and pro-inflammatory pathways mediated by p53 and NF-κB. spandidos-publications.commdpi.com Conversely, inhibition of SIRT1 has been shown to increase ischemic injury. spandidos-publications.commdpi.com
In the context of optic neuritis, an inflammatory demyelinating disease of the optic nerve often associated with multiple sclerosis, SIRT1 activation has also demonstrated a protective role. hdbuzz.netresearchgate.net In experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, SIRT1 activators have been shown to attenuate the loss of retinal ganglion cells (RGCs). researchgate.net This neuroprotective effect was observed without a significant alteration in the inflammatory infiltration of the optic nerve, suggesting a direct protective mechanism on the neurons themselves. oup.comembopress.org
Table 2: Effects of this compound and other SIRT1 Activators in Cerebral Ischemia and Optic Neuritis Models
| Preclinical Model | SIRT1 Activator Used | Key Findings | Reference |
|---|---|---|---|
| pMCAO Mouse Model (Cerebral Ischemia) | This compound | Reduced infarct volume. | spandidos-publications.commdpi.comarvojournals.org |
| EAE Mouse Model (Optic Neuritis) | SIRT1 Activators | Attenuated retinal ganglion cell loss. | researchgate.net |
| EAE Mouse Model (Optic Neuritis) | AAV2-SIRT1 | Preserved visual function and promoted RGC survival. | embopress.org |
Investigation in Prion-mediated Neurodegeneration and Amyotrophic Lateral Sclerosis
Research into the role of SIRT1 in prion diseases suggests that its activation can be neuroprotective. mdpi.com In cellular models, activating SIRT1 induces autophagy, which helps to clear the misfolded prion protein (PrPSc) and protects neurons from its toxicity. mdpi.com SIRT1 activation has been shown to regulate mitochondrial homeostasis, preventing mitochondrial membrane potential decrease and the release of pro-apoptotic factors. mdpi.com While direct studies with this compound are not yet widely published, the SIRT1 activator resveratrol has been shown to protect neurons against prion peptide-induced neurotoxicity. mdpi.com
In amyotrophic lateral sclerosis (ALS), a neurodegenerative disease affecting motor neurons, evidence suggests that SIRT1 activation may also be beneficial. frontiersin.orgmdpi.com In the SOD1G93A mouse model of ALS, overexpression of SIRT1 has been shown to delay disease onset and extend survival. mdpi.com The neuroprotective mechanisms are thought to involve the enhancement of mitochondrial biogenesis through the deacetylation of PGC-1α and the upregulation of chaperone proteins like HSP70, which can help to reduce the aggregation of mutant SOD1. researchgate.net
Promotion of Neurogenesis and Synaptic Plasticity
SIRT1 plays a crucial role in regulating neurogenesis, the process of generating new neurons. frontiersin.orgmdpi.com Its effects can be complex, as both activation and inhibition of SIRT1 have been shown to promote neurogenesis under different contexts. frontiersin.orgmdpi.com For instance, the pro-neurogenic factor Bcl6 promotes neurogenesis by recruiting SIRT1 to inhibit the Notch signaling pathway. frontiersin.orgmdpi.com Conversely, in other contexts, SIRT1 inhibition can also promote neuronal differentiation. mdpi.com
SIRT1 is a key modulator of synaptic plasticity, the cellular mechanism underlying learning and memory. frontiersin.org It influences synaptic plasticity by regulating the expression of crucial molecules like brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB). mdpi.com SIRT1 knockout mice exhibit significant deficits in long-term potentiation (LTP), a key form of synaptic plasticity, as well as impairments in learning and memory. Activation of SIRT1 has been shown to enhance dendritic branching and spine density in hippocampal neurons, further supporting its role in promoting synaptic health and function. The potential of this compound to enhance these processes is an active area of investigation.
Studies in Metabolic Dysregulation
The activation of SIRT1 is a key mechanism for regulating metabolic processes. physiology.org Defects in SIRT1-controlled pathways can lead to metabolic disorders, and pharmacological activation of SIRT1 has shown potential in preclinical models of diet-induced obesity, type 2 diabetes, and nonalcoholic fatty liver disease. physiology.org
Management of Type 2 Diabetes Mellitus and Pancreatic β-cell Function
SIRT1 activation plays a significant role in managing glucose homeostasis and supporting pancreatic β-cell health. nih.govmdpi.com In preclinical models, SIRT1 activation has been shown to enhance insulin (B600854) secretion, improve glucose tolerance, and protect β-cells from damage. mdpi.come-dmj.orgaging-us.com
Key mechanisms include the repression of uncoupling protein 2 (UCP2), which increases ATP production and consequently enhances glucose-stimulated insulin secretion. nih.gove-dmj.org SIRT1 also positively influences the transcription of crucial factors like Pancreatic and Duodenal Homeobox 1 (PDX1), NeuroD, and MafA, which are essential for β-cell development, function, and insulin synthesis. nih.govmdpi.comnih.gov Furthermore, SIRT1 activation protects β-cells from oxidative and inflammatory stress by suppressing pathways like NF-κB. e-dmj.orgfrontiersin.org Studies in mouse models have demonstrated that SIRT1 activation can reduce hyperglycemia and preserve β-cell mass. mdpi.com For instance, in diabetic mouse models, specific SIRT1 activators like SRT2104 have been shown to alleviate symptoms of endothelial dysfunction associated with diabetes. nih.gov
Table 1: Effects of SIRT1 Activation on Pancreatic β-cell Function and Glucose Homeostasis in Preclinical Models
| Model System | SIRT1 Activator | Key Findings | Reference(s) |
|---|---|---|---|
| Mouse Islets / INS-1E Cells | Resveratrol | Potentiated glucose-stimulated insulin secretion. | aging-us.com |
| β-cell-specific SIRT1 Overexpression (BESTO) Mice | Genetic Overexpression | Improved glucose tolerance and enhanced insulin secretion. | e-dmj.org |
| Streptozotocin-induced Diabetic Mice | Genetic Overexpression | Reduced hyperglycemia and attenuated disruption of β-cell mass. | mdpi.com |
| Diabetic Male Mice | SRT2104 | Mitigated oxidative and endoplasmic reticulum stress in testicular cells. | nih.gov |
| db/db Mice | SRT3025 | Improved glycemic control and increased pancreatic islet β-cell mass. | researchgate.net |
Intervention in Obesity and Associated Lipid Disorders
SIRT1 is a critical regulator of lipid metabolism and energy expenditure, making its activation a potential strategy for combating obesity and related dyslipidemia. nih.govtandfonline.com In white adipose tissue, SIRT1 activation can promote the mobilization of fat by repressing peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of adipogenesis. koreamed.orgsochob.cl
Preclinical studies have shown that mice with adipocyte-specific deletion of SIRT1 are more susceptible to diet-induced obesity and insulin resistance. mdpi.com Conversely, pharmacological activation of SIRT1 has been shown to reduce adiposity and improve metabolic health in obese animal models. nih.govtandfonline.com For example, the SIRT1 activator SRT1720 was found to enhance oxidative metabolism in skeletal muscle, liver, and brown adipose tissue. tandfonline.com SIRT1 also regulates the secretion of adiponectin, an important hormone for insulin sensitivity, and can induce the "browning" of white adipose tissue, which increases energy expenditure. mdpi.com
Alleviation of Nonalcoholic Fatty Liver Disease (NAFLD)/Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)
SIRT1 plays a protective role in the liver by regulating lipid metabolism, inflammation, and oxidative stress, all of which are implicated in the pathogenesis of NAFLD and MAFLD. ijbs.comprobiologists.com SIRT1 expression is often reduced in the livers of subjects with NAFLD. researchgate.netnih.gov
Activation of SIRT1 in preclinical models has been shown to ameliorate hepatic steatosis (fatty liver). nih.govdovepress.com The mechanisms involve the deacetylation and activation of PPARα and its coactivator PGC-1α, which together promote fatty acid β-oxidation. ijbs.comnih.gov Simultaneously, SIRT1 activation suppresses lipogenesis by inhibiting the activity of sterol regulatory element-binding protein 1c (SREBP-1c). ijbs.comtandfonline.com For instance, the SIRT1 activator E1231 was shown to improve liver steatosis and reduce lipid accumulation in a mouse model of NAFLD by regulating the SIRT1-AMPKα pathway. nih.gov Similarly, resveratrol, another SIRT1 activator, has been shown to alleviate alcoholic and nonalcoholic hepatic steatosis by modulating these pathways. ijbs.com
Table 2: Preclinical Studies of SIRT1 Activators in NAFLD/MAFLD
| Activator | Animal Model | Key Mechanisms and Outcomes | Reference(s) |
|---|---|---|---|
| Resveratrol | High-Fat Diet-induced NAFLD | ↓ Lipogenesis, ↑ Fatty Acid Oxidation, ↓ Inflammation | ijbs.com |
| SRT1720 | High-Fat Diet-induced NAFLD | ↓ Lipogenesis, ↓ Oxidative Stress, ↑ Antioxidant Gene Expression | ijbs.com |
| E1231 | High-Fat-High-Cholesterol Diet-induced NAFLD | ↓ Lipid Accumulation, Improved Mitochondrial Function via SIRT1-AMPKα Pathway | nih.gov |
| Fisetin | NAFLD Mice | ↑ AMPKα phosphorylation, ↑ SIRT1 expression, ↓ Lipid Accumulation | frontiersin.org |
| Docosahexaenoic acid (DHA) | High-Fat Diet-induced NAFLD | Protects against hepatic steatosis via SIRT1 activation. | dovepress.com |
Impact on Hyperuricemia and Systemic Insulin Resistance
Emerging evidence suggests a link between SIRT1, hyperuricemia, and systemic insulin resistance. physiology.orgnih.gov Hyperuricemia is associated with reduced SIRT1 expression and can contribute to insulin resistance by inhibiting nitric oxide synthase and affecting mitochondrial function. physiology.orgnih.gov The metabolism of fructose, which can lead to uric acid production, depletes cellular NAD⁺, thereby reducing the activity of NAD⁺-dependent enzymes like SIRT1. physiology.org
SIRT1 deficiency itself contributes to insulin resistance by impairing insulin signaling pathways in tissues like muscle and liver. physiology.orgnih.gov SIRT1 promotes insulin sensitivity by deacetylating key components of the insulin signaling cascade, such as IRS-1 and Akt, and by suppressing negative regulators like PTP1B. physiology.orgnih.gov Preclinical studies have shown that SIRT1 activation can have anti-hyperuricemia effects. nih.gov For example, in a mouse model of hyperuricemia, the SIRT1 activator resveratrol demonstrated clear anti-hyperuricemia functions, potentially through the activation of the ABCG2 transporter in the ileum via the PGC-1α/PPARγ pathway. nih.gov By improving systemic insulin sensitivity and potentially lowering uric acid levels, SIRT1 activators represent a promising area of investigation. nih.govnih.gov
Investigation in Cancer Biology (Context-Dependent Research)
The role of SIRT1 in cancer is complex and highly context-dependent, with studies reporting both tumor-suppressive and tumor-promoting functions. nih.govmdpi.comoncotarget.com This dual role depends on the specific cancer type, the cellular environment, and the particular substrates that SIRT1 deacetylates. spandidos-publications.comnih.gov
Modulation of Tumor Growth and Cell Proliferation
SIRT1's impact on tumor growth and proliferation is multifaceted. In some contexts, SIRT1 acts as a tumor suppressor by promoting genome stability and deacetylating and inhibiting oncogenic proteins like β-catenin and components of the NF-κB pathway. nih.govoncotarget.comfrontiersin.org Deacetylation of β-catenin by SIRT1 can suppress its transcriptional activity and drive for cell proliferation. nih.govfrontiersin.org Similarly, by inhibiting the pro-survival NF-κB pathway, SIRT1 can impede tumor growth. oncotarget.comfrontiersin.org
Conversely, SIRT1 can also promote cancer cell survival and proliferation. spandidos-publications.comfrontiersin.org It can deacetylate and inactivate tumor suppressors like p53, thereby inhibiting apoptosis and allowing damaged cells to continue proliferating. spandidos-publications.comnih.gov In certain cancer models, such as granulosa cell tumors, SIRT1 activation has been shown to increase cell proliferation. mdpi.com Furthermore, in the tumor microenvironment, SIRT1 in stromal cells like cancer-associated fibroblasts can promote cancer growth by stimulating the secretion of factors like matrix metalloproteinase-3 (MMP3), which in turn enhances cancer cell proliferation. oncotarget.com This highlights the intricate and often contradictory roles of SIRT1 in cancer biology. mdpi.comoncotarget.com
Induction of Apoptosis in Specific Malignant Cell Lines
This compound has been demonstrated to potently induce apoptosis in multiple myeloma (MM) cell lines. In a study involving the RPMI8226 and U226 MM cell lines, treatment with this compound resulted in significant, dose-dependent cell death. ashpublications.org The pro-apoptotic effect was observed at concentrations of 50, 100, and 500 μM, with the highest level of apoptosis seen at the 500 μM dosage after 24 hours of treatment in RPMI8226 cells. ashpublications.org
The mechanism underlying this cytotoxicity was linked to the compound's impact on key cell survival signaling pathways. Western blot analysis revealed that treatment with this compound led to a pronounced reduction in the phosphorylation of AKT, mTOR, and Src in both RPMI8226 and U226 cells within 24 hours of exposure. ashpublications.org The induction of apoptosis was confirmed by flow cytometry analysis of the annexin (B1180172) V marker at 12, 24, and 48 hours post-treatment. ashpublications.org These findings highlight a mechanism where this compound triggers apoptosis by down-regulating critical pro-survival signals in malignant plasma cells. ashpublications.org
Influence on Cancer Cell Migration and Invasion
Currently, there is no available research data specifically investigating the influence of this compound on cancer cell migration and invasion in preclinical models.
Role in Modulating Chemosensitivity and Drug Resistance
Preclinical research indicates a potential role for this compound in modulating chemosensitivity. Studies have investigated its anti-myeloma activity both alone and in combination with the standard-of-care agent dexamethasone. ashpublications.org Furthermore, the compound's efficacy was tested on plasma cells collected from a patient with plasma cell leukemia that was resistant to a dexamethasone-melphalan regimen. ashpublications.org The ability of this compound to induce apoptosis in these resistant primary cells suggests it may have therapeutic potential in overcoming drug resistance in multiple myeloma. ashpublications.org The cytotoxic mechanisms, involving the downregulation of AKT, SRC, and TOR phosphorylation, may contribute to its efficacy in both chemosensitive and chemoresistant contexts. ashpublications.org
Research in Specific Cancer Types (e.g., Pancreatic, Breast, Colon, Lung, Gastric, Hepatocellular Carcinoma, Multiple Myeloma)
While the therapeutic potential of activating SIRT1 is a broad area of cancer research, specific preclinical studies on This compound are limited and have focused almost exclusively on Multiple Myeloma.
Pancreatic, Breast, Colon, Lung, Gastric, Hepatocellular Carcinoma: There is currently no available research data from preclinical studies on the effects of this compound in these specific cancer types.
Multiple Myeloma (MM): Research has demonstrated that this compound exhibits significant anti-myeloma activity. In preclinical in vitro models, the compound was tested on the human MM cell lines RPMI8226 and U226, as well as on primary plasma cells purified from the bone marrow of three MM patients and the peripheral blood of one patient with dexamethasone-melphalan resistant plasma cell leukemia. ashpublications.org The study found that this compound induces apoptosis in a dose-dependent manner in both established cell lines and primary patient cells, indicating its potential as a novel anti-myeloma therapy. ashpublications.org
Table 1: Preclinical Study of this compound in Multiple Myeloma
| Cell Lines/Primary Cells | Key Findings | Mechanistic Insights | Reference |
|---|---|---|---|
| RPMI8226 (MM cell line) | Induces dose-dependent apoptosis. | Downregulation of p-AKT, p-mTOR, and p-Src. | ashpublications.org |
| U226 (MM cell line) | Induces dose-dependent apoptosis. | Downregulation of p-AKT, p-mTOR, and p-Src. | ashpublications.org |
Efficacy in Inflammatory and Autoimmune Conditions
Attenuation of Inflammation in Rheumatoid Arthritis and Autoimmune Arthritis
There is currently no available research data from preclinical studies on the specific efficacy of this compound in attenuating inflammation in rheumatoid arthritis or other autoimmune arthritis models. While general SIRT1 activation has been linked to anti-inflammatory properties, studies specific to this compound are lacking. ashpublications.org
Modulation of Systemic Lupus Erythematosus and Inflammatory Bowel Disease
There is currently no available research data from preclinical studies concerning the modulation of Systemic Lupus Erythematosus (SLE) or Inflammatory Bowel Disease (IBD) by the specific compound this compound.
Response in Sepsis and Acute Inflammatory States
Activation of Sirtuin 1 (SIRT1) has demonstrated significant therapeutic potential in preclinical models of sepsis and acute inflammation. nih.gov SIRT1 activators are reported to exert protective effects by modulating key pathways involved in the inflammatory cascade, oxidative stress, and cellular metabolism. researchgate.netspandidos-publications.com The primary mechanism involves the deacetylation of critical transcription factors, most notably the p65 subunit of Nuclear Factor-kappa B (NF-κB). plos.orgnih.gov This deacetylation inhibits NF-κB's transcriptional activity, leading to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6. plos.orgspandidos-publications.com
In mouse models of sepsis induced by cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) administration, treatment with SIRT1 activators like resveratrol has been shown to attenuate organ injury, including acute kidney injury and liver injury, and improve survival rates. nih.govnih.gov The protective effects are linked to the suppression of the inflammasome, a key component of the innate immune response. spandidos-publications.com For instance, studies show that SIRT1 activation can repress the NLRP3 inflammasome, mitigating the inflammatory response. spandidos-publications.com
Beyond inflammation, SIRT1 activation combats oxidative stress, a major contributor to organ damage in sepsis. nih.gov It achieves this by deacetylating and activating transcription factors like Forkhead box O1 (FoxO1) and upregulating antioxidant enzymes such as manganese superoxide (B77818) dismutase (SOD2). spandidos-publications.comnih.govnih.gov This leads to a reduction in reactive oxygen species (ROS) and ameliorates oxidative damage in vital organs. nih.govspandidos-publications.com Furthermore, SIRT1 activation helps maintain mitochondrial function and biogenesis, which is often impaired during sepsis, thereby preserving cellular energy balance. elifesciences.orgfrontiersin.orgmdpi.com
Table 1: Effects of SIRT1 Activation in Preclinical Sepsis Models
| Model | SIRT1 Activator Used | Key Findings | Mechanism of Action | Reference(s) |
| LPS-induced acute inflammation (mice) | SRTCX1003 | Decreased production of TNFα and IL-12. | Enhanced deacetylation of p65, suppressing NF-κB transcriptional activation. | plos.org |
| Cecal Ligation and Puncture (CLP) sepsis (rats) | Resveratrol | Restored SIRT1/3 activity, reduced oxidative stress, improved mitochondrial function, and prolonged survival. | SIRT3-mediated deacetylation of SOD2. | nih.govnih.gov |
| LPS-tolerant THP-1 cells (in vitro) | Resveratrol | Repressed transcription of TNF-α. | Promoted deacetylation of H4K16 at the TNF-α promoter. | spandidos-publications.com |
| LPS-induced sepsis (mice) | Resveratrol | Protected against sepsis-induced liver injury. | Promoted nucleocytoplasmic translocation of HMGB1. | spandidos-publications.com |
Cardiovascular System Research
SIRT1 activation has emerged as a promising strategy for protecting the heart against the damage induced by ischemia/reperfusion (I/R) injury. nih.gov Preclinical studies consistently show that activating SIRT1 reduces myocardial infarct size, decreases cardiomyocyte apoptosis, and improves functional recovery of the heart after an ischemic event. nih.govmdpi.comdovepress.com The expression of SIRT1 itself is often reduced by I/R, and experimental models with cardiac-specific SIRT1 deletion exhibit significantly worse outcomes, highlighting its endogenous protective role. nih.govoup.com
The cardioprotective mechanisms of SIRT1 activation are multifaceted. A key action is the attenuation of oxidative stress, a primary driver of I/R injury. mdpi.comfrontiersin.org SIRT1 activation upregulates the expression of antioxidant enzymes, such as MnSOD and thioredoxin-1, partly through the deacetylation and activation of the FoxO1 transcription factor. nih.govfrontiersin.org This leads to a decrease in the accumulation of damaging reactive oxygen species (ROS) during reperfusion. mdpi.com
Furthermore, SIRT1 activation modulates apoptosis-related signaling pathways. It has been shown to downregulate pro-apoptotic proteins like Bax and cleaved caspase-3 while upregulating anti-apoptotic proteins such as Bcl-xL. nih.gov This shift in the balance of apoptotic regulators helps preserve cardiomyocyte viability. SIRT1 also influences energy metabolism by activating AMP-activated protein kinase (AMPK) signaling, which is crucial for restoring energy homeostasis in the stressed myocardium. mdpi.comoup.com Specific activators like SRT1720 have been shown to protect the heart from I/R injury by increasing the deacetylation of PGC-1α, a master regulator of mitochondrial biogenesis. mdpi.com
SIRT1 plays a crucial role in maintaining vascular health, and its activation is considered a key therapeutic target for preventing atherosclerosis and vascular aging. nih.govaging-us.com The expression and activity of SIRT1 in vascular tissues decline with age, contributing to endothelial dysfunction and the development of atherosclerotic plaques. nih.govfrontiersin.org
Activation of SIRT1 confers atheroprotective effects through several mechanisms. gavinpublishers.com It improves endothelial function by increasing the production of nitric oxide (NO) via the deacetylation and activation of endothelial nitric oxide synthase (eNOS). aging-us.comresearchgate.net SIRT1 activation also suppresses inflammation within the vascular wall, a critical step in atherogenesis. gavinpublishers.comresearchgate.net This is achieved by inhibiting the NF-κB signaling pathway in endothelial cells and macrophages, which reduces the expression of adhesion molecules and pro-inflammatory cytokines, thereby limiting the recruitment of immune cells to the arterial wall. aging-us.comgavinpublishers.com
Moreover, SIRT1 activation helps to reduce oxidative stress in the vasculature and prevents the premature senescence of endothelial cells. nih.govfrontiersin.orgresearchgate.net It also regulates cholesterol metabolism; for instance, SIRT1 activation can positively regulate Liver X Receptor (LXR), promoting cholesterol efflux from macrophages and preventing the formation of foam cells, a hallmark of atherosclerotic lesions. gavinpublishers.com Preclinical studies using SIRT1-activating compounds (STACs) like SRT3025 have demonstrated atheroprotection in mouse models, partly by reducing PCSK9 secretion and enhancing LDL receptor expression. gavinpublishers.com
The role of SIRT1 in cardiac hypertrophy—the thickening of the heart muscle—is complex, with research suggesting it can both promote and inhibit the process depending on the context. biorxiv.orgphysiology.org Some studies indicate that SIRT1 activation or overexpression can blunt the hypertrophic response induced by stimuli like phenylephrine (B352888) or pressure overload. physiology.orgoup.com This anti-hypertrophic effect is linked to the inhibition of pro-inflammatory pathways and the restoration of metabolic balance. oup.com For example, SIRT1 can interact with PPARα to promote the transcription of fatty acid oxidation genes, reversing the metabolic switch towards glycolysis that is characteristic of pathological hypertrophy. oup.com
Conversely, other studies suggest that SIRT1 is required for the development of compensatory hypertrophy, a physiological adaptation to stress. ahajournals.org In one study, mice fed a diet with the SIRT1 activator resveratrol developed significant, yet non-pathological, cardiac hypertrophy in response to pressure overload, without signs of fibrosis or pathological gene induction. ahajournals.org In contrast, SIRT1-deficient mice failed to develop this compensatory hypertrophy and instead exhibited severe cardiomyocyte death and fibrosis. ahajournals.org This suggests SIRT1 may be crucial for promoting adaptive growth while preventing the transition to maladaptive, pathological hypertrophy. nih.gov The pro-growth effects may be mediated through the activation of the PI3K/Akt signaling pathway. physiology.orgnih.gov Therefore, the effect of a SIRT1 activator on cardiac hypertrophy appears to be context-dependent, potentially inhibiting pathological remodeling while supporting physiological adaptation. biorxiv.org
Table 2: Effects of SIRT1 Activation in Preclinical Cardiovascular Models
| Condition | Model | SIRT1 Activator Used | Key Findings | Reference(s) |
| Myocardial I/R Injury | Mouse model | Not specified (overexpression) | Reduced infarct size and apoptosis; improved functional recovery. | nih.gov |
| Myocardial I/R Injury | H9c2 cells & mice | Verapamil (indirect activator) | Alleviated oxidative stress and myocardial infarction. | frontiersin.org |
| Atherosclerosis | ApoE -/- mice | SRT3025 | Reduced atherosclerotic plaque formation. | gavinpublishers.com |
| Cardiac Hypertrophy | Mice with pressure overload | Resveratrol | Induced compensatory hypertrophy without pathological markers. | ahajournals.org |
| Cardiac Hypertrophy | Neonatal cardiomyocytes | Resveratrol | Inhibited phenylephrine-induced hypertrophic markers and cell size enlargement. | oup.com |
Role in the Pathogenesis of Atherosclerosis and Vascular Aging
Research in Other Pathological Conditions (e.g., Erectile Dysfunction, Testicular Cell Apoptosis)
The therapeutic potential of SIRT1 activation extends beyond inflammatory and cardiovascular diseases to other conditions, including those related to the male reproductive system.
In the context of erectile dysfunction (ED) , particularly that associated with diabetes or aging, SIRT1 activation has shown significant promise in preclinical rat models. researchgate.netnih.gov Studies have found that SIRT1 expression is downregulated in the corpus cavernosum of diabetic and aged rats. researchgate.netnih.gov Treatment with the SIRT1 activator resveratrol was shown to restore erectile function. nih.gov The mechanism involves the upregulation of SIRT1, which in turn suppresses apoptosis and oxidative stress within the cavernous tissue by downregulating key SIRT1 substrates like p53 and FOXO3a. researchgate.netnih.gov This leads to an improvement in smooth muscle content, enhanced nitric oxide (NO) signaling, and reduced tissue damage, ultimately improving erectile response. nih.govresearchgate.net
In the area of testicular cell apoptosis , SIRT1 has been identified as a key regulator of germ cell survival. mdpi.com SIRT1-deficient mice exhibit increased apoptosis of male germ cells, suggesting a critical role for SIRT1 in spermatogenesis. mdpi.com In a rat model where testicular germ cell apoptosis was induced by the toxin microcystin-LR, pretreatment with resveratrol protected against cell death. mdpi.com The protective mechanism involved the activation of the SIRT1/p53 signaling pathway. By stimulating SIRT1, resveratrol decreased the acetylation of p53, which in turn inhibited the mitochondria-dependent apoptotic pathway, as evidenced by reduced levels of Bax and cleaved caspase-3, and increased levels of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, in models of testicular torsion, activators like eprosartan (B1671555) were found to mitigate testicular dysfunction by activating the SIRT1/Nrf2/HO-1 axis, which reduces oxidative stress and apoptosis. nih.gov
Research Methodologies and Translational Perspectives for Sirt1 Activator 3
In Vitro Experimental Models and Cell Culture Systems
In vitro models are fundamental in elucidating the cellular and molecular mechanisms of SIRT1 Activator 3. Various cell culture systems have been employed to investigate its biological activities.
One area of investigation involves its effects on cancer cells. Studies have utilized multiple myeloma (MM) cell lines, such as RPMI8226 and U226, as well as primary human MM cells. ashpublications.org In these models, this compound has been shown to induce apoptosis in a dose-dependent manner. ashpublications.org The mechanism of this cytotoxicity is linked to the downregulation of key signaling pathways involved in cell survival and proliferation, including the phosphorylation of AKT, mTOR, and Src. ashpublications.org
The anti-inflammatory properties of this compound have also been explored in cell-based assays. It has been shown to suppress tumor necrosis factor-alpha (TNF-α) in a dose-dependent fashion, highlighting its potential in modulating inflammatory responses. medchemexpress.com
Furthermore, SIRT1 activators, as a class, have been studied in various other cell culture models to understand their broader therapeutic potential. For instance, in human umbilical vein endothelial cells (HUVECs), SIRT1 activators have been shown to protect against oxidative stress-induced damage. mdpi.comresearchgate.net This protective effect is partly attributed to the activation of the endogenous antioxidant defense system. mdpi.com In the context of retinal degeneration, SIRT1 activators like SRT2104 and CAY10602 have been shown to attenuate hydrogen peroxide (H₂O₂)-induced cell death, nucleolar stress, and reactive oxygen species accumulation in ARPE-19 retinal pigment epithelial cells. nih.gov
Co-culture systems have also provided valuable insights. A co-culture model of human umbilical vein endothelial cells and osteoblasts has been used to study the role of SIRT1 activation in bone repair. nih.gov In this system, a SIRT1 agonist enhanced both angiogenic and osteogenic capacities. nih.gov
The table below summarizes some of the key in vitro models and findings related to SIRT1 activators:
| Cell Line/System | Experimental Context | Key Findings with SIRT1 Activators |
| RPMI8226, U226 (Multiple Myeloma) | Cancer Research | Induces apoptosis; downregulates p-AKT, p-mTOR, and p-Src. ashpublications.org |
| Primary Human Myeloma Cells | Cancer Research | Induces significant cell death. ashpublications.org |
| Various (unspecified) | Inflammation | Suppresses TNF-α production. medchemexpress.com |
| HUVECs (Endothelial Cells) | Oxidative Stress, Vascular Health | Preserves cell viability; prevents intracellular reactive oxygen species increase. mdpi.comresearchgate.net |
| ARPE-19 (Retinal Pigment Epithelial) | Retinal Degeneration | Attenuates H₂O₂-induced cell death and nucleolar stress. nih.gov |
| HUVEC & Osteoblast Co-culture | Bone Repair | Augments angiogenic and osteogenic capacities. nih.gov |
In Vivo Animal Models for Disease Pathophysiology and Therapeutic Assessment
In vivo animal models are crucial for evaluating the physiological effects and therapeutic potential of SIRT1 activators in a whole-organism context.
Rodent models have been instrumental in demonstrating the systemic effects of SIRT1 activation. In the context of metabolic diseases, SIRT1 activators have been tested in mouse models of type 2 diabetes. For example, in diet-induced obese (DIO) mice and genetically obese Lepob/ob mice, treatment with the SIRT1 activator SRT1720 improved glucose tolerance and reduced insulin (B600854) resistance. mdpi.com Similarly, SRT501, another SIRT1 activator, also showed beneficial effects on glucose metabolism in these models. researchgate.net
In models of retinal degeneration induced by sodium iodate (B108269) in mice, treatment with SIRT1 activators SRT2104 and CAY10602 markedly improved retinal function and reduced the loss of retinal pigment epithelial cells. nih.gov Furthermore, in a mouse model of Huntington's disease, brain-specific overexpression of SIRT1 improved survival and neuropathology. jneurology.com
The role of SIRT1 in bone repair has been investigated using mouse models with bone defects in the femur or mandible. nih.gov In these models, SIRT1 activity was positively correlated with the formation of specialized type H vessels and bone repair, while inhibition of SIRT1 weakened both processes. nih.gov
In the context of cancer, a human plasmacytoma xenograft mouse model was used to evaluate the in vivo efficacy of SRT1720 against multiple myeloma. ashpublications.org Treatment with SRT1720 significantly inhibited tumor growth in these mice. ashpublications.org
Finally, studies on Salmonella infection in mice have revealed a complex role for SIRT1. While knockdown of SIRT1 attenuated Salmonella proliferation in macrophages in vitro, its inhibition in an in vivo mouse model led to increased pathogen loads and dissemination. elifesciences.orgelifesciences.org
Invertebrate models like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are valuable tools for studying the effects of compounds on lifespan and aging due to their relatively short lifecycles. nih.gov Overexpression of the SIRT1 homolog, Sir2, has been shown to extend lifespan in both yeast, worms, and flies. frontiersin.org
Studies with the SIRT1 activator resveratrol (B1683913) have shown that it can extend the lifespan of C. elegans and D. melanogaster. nih.govresearchgate.net The pro-longevity effect of resveratrol in these models appears to be linked to pathways related to dietary restriction and is dependent on the presence of the Sir2 gene. nih.gov However, the effects of other synthetic SIRT1 activators can be different. For instance, one study found that while resveratrol extended the lifespan of C. elegans, the more potent synthetic activator SRT1720 did not, suggesting that some effects of resveratrol in this model may not be solely mediated through SIRT1 activation. researchgate.net
Rodent Models (e.g., Mice, Rats)
Approaches for Identifying and Characterizing SIRT1 Activators
The discovery and characterization of SIRT1 activators like this compound involve a combination of high-throughput screening and detailed molecular analysis.
High-throughput screening (HTS) is a key strategy for identifying novel SIRT1 activators from large compound libraries. mdpi.com These screens typically employ in vitro enzymatic assays that measure the deacetylation of a specific substrate by the SIRT1 enzyme.
One common HTS assay is the Fluor de Lys (FDL) assay. oup.comresearchgate.net This assay uses a peptide substrate containing an acetylated lysine (B10760008) residue and a fluorescent group. Upon deacetylation by SIRT1, a developing reagent cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity.
Another HTS method is the Homogeneous Time Resolved Fluorescence (HTRF) assay. revvity.com This assay uses an anti-acetyl specific monoclonal antibody labeled with Europium-cryptate and an acetylated substrate labeled with d2. revvity.com In the absence of SIRT1 activity, the antibody binds to the acetylated substrate, bringing the cryptate and d2 into close proximity and generating a high HTRF signal. revvity.com As SIRT1 deacetylates the substrate, the antibody can no longer bind, leading to a decrease in the signal. revvity.com
Computational HTS methodologies, including molecular docking strategies, are also employed to screen virtual libraries of compounds for their potential to bind to and activate SIRT1. oup.combiorxiv.orgaps.org These in silico approaches can prioritize compounds for subsequent experimental testing. oup.com
This compound is described as a selective modulator of SIRT1 that functions through specific allosteric interactions. scbt.com Allosteric activators bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.
The molecular characterization of this allosteric activation involves several techniques. Kinetic analyses are performed to determine how the activator affects the enzyme's affinity for its substrates. mdpi.com For many SIRT1 activators, it has been shown that they increase the enzyme's activity by lowering the Michaelis constant (KM) for the acetylated peptide substrate, without significantly affecting the KM for the NAD⁺ cofactor. mdpi.comnih.gov This indicates that the activator enhances the binding of the substrate to the enzyme. researchgate.netscbt.com
Biophysical and structural methods are used to understand the direct interaction between the activator and the SIRT1 protein. mdpi.com Small molecule activators like resveratrol and SRT2104 have been shown to bind directly to the N-terminal domain of SIRT1. researchgate.netnih.gov This binding stabilizes the interaction between SIRT1 and its substrate. researchgate.net Computational modeling and molecular dynamics simulations can further elucidate the conformational changes in SIRT1 that are induced by the binding of an allosteric activator. oup.com These simulations can reveal how the activator facilitates a more efficient binding of the substrate to the enzyme's active site. oup.com
High-Throughput Screening Methodologies
Considerations for Tissue-Specific Regulation and Dose-Dependent Efficacy
The therapeutic potential of this compound is intrinsically linked to its dose-dependent efficacy and the tissue-specific nature of SIRT1 regulation. Preclinical research has demonstrated that the biological effects of this compound are highly dependent on its concentration. For instance, it has been shown to suppress the inflammatory cytokine TNF-α in a dose-dependent manner. medchemexpress.com Furthermore, its anti-cancer activity in multiple myeloma cell lines is clearly dose-responsive, with studies using increasing concentrations of 50, 100, and 500 μM to elicit varying levels of apoptosis. ashpublications.org At the highest dose, significant cell death was observed in RPMI8226 and U226 multiple myeloma cell lines. ashpublications.org
A critical consideration for the application of any systemic SIRT1 activator is the well-documented, tissue-specific function of the SIRT1 enzyme itself. nih.gov The regulation and activity of SIRT1 vary significantly between different organs and tissues, which has profound implications for the use of a global activator. Research on calorie restriction (CR) shows that SIRT1 expression is upregulated in muscle and white adipose tissue (WAT) to promote fat mobilization and oxidation, while it is downregulated in the liver to decrease fat synthesis. nih.gov Therefore, a systemic SIRT1 activator could produce beneficial effects in one tissue while simultaneously causing undesirable effects in another, such as promoting fat and cholesterol synthesis in the liver. nih.gov This highlights the necessity of understanding the tissue-specific metabolic context when evaluating the efficacy and potential outcomes of this compound. The response to the activator is not uniform and depends on the distinct physiological roles SIRT1 plays in different cellular environments. nih.govijbs.com
The following table illustrates the dose-dependent apoptotic effect of this compound on multiple myeloma cell lines as observed in a preclinical study. ashpublications.org
| Cell Line | This compound Concentration (μM) | Time Point | Observed Effect |
|---|---|---|---|
| RPMI8226 | 500 | 24h | 53% Annexin (B1180172) V Positivity (Apoptosis) |
| U266 | 500 | 24h | 41% Annexin V Positivity (Apoptosis) |
Challenges and Future Directions in Clinical Translation
The transition of this compound from a preclinical research compound to a clinically approved therapeutic faces significant hurdles common to the broader class of sirtuin-activating compounds (STACs). nih.gov Initial natural activators, such as resveratrol, struggled in clinical development due to low bioavailability and limited potency. nih.gov Subsequent generations of synthetic STACs, including SRT2104, were developed with improved potency and selectivity. frontiersin.org However, even these more advanced compounds have encountered challenges in clinical trials, such as poor oral bioavailability and high variability in drug exposure among individuals, which complicated the interpretation of efficacy results. plos.orgfrontiersin.orgmdpi.com
For this compound to successfully navigate the path to human trials, these pharmacokinetic challenges must be addressed. Development programs will need to focus on optimizing its formulation to ensure consistent and adequate absorption. The preclinical findings, while promising in controlled laboratory settings, must be reproducible in complex biological systems. ashpublications.org As seen with other STACs like SRT2104, which showed some positive effects on lipid profiles in elderly patients but failed to significantly impact other markers, the therapeutic signals must be robust and clinically meaningful. frontiersin.orgmdpi.com Therefore, the future development of this compound will require rigorous phase I trials to establish a favorable safety and pharmacokinetic profile before proceeding to larger-scale efficacy studies.
A major challenge in the clinical translation of this compound is the complex and often context-dependent role of SIRT1 in cellular physiology. frontiersin.org The function of SIRT1 is not universally protective or detrimental; its effects can vary dramatically depending on the cell type, the metabolic state, and the specific pathological condition. frontiersin.orgfrontiersin.org For example, while SIRT1 activation is neuroprotective and can reduce inflammation, its role in cancer is multifaceted, with reports suggesting both tumor-suppressive and oncogenic functions. frontiersin.orgfrontiersin.org
The pro-apoptotic effects of this compound observed in multiple myeloma cells are a clear example of a context-specific action. ashpublications.org This effect is mediated by the downregulation of pro-survival pathways like AKT and mTOR. ashpublications.org However, in other cell types, such as healthy neurons or muscle cells, activation of SIRT1 is associated with promoting cell survival and longevity. oatext.com This duality means that systemic administration of this compound could lead to unintended consequences in non-target tissues. Future research must meticulously dissect these context-dependent roles to identify the specific patient populations and disease states where activation of SIRT1 is most likely to be beneficial and least likely to cause harm. This will require extensive preclinical modeling across various cell and disease types before broad clinical application can be considered.
To overcome the challenges of systemic administration and context-dependent effects, the development of targeted delivery strategies is a critical future direction for this compound. The low bioavailability and poor permeability across biological membranes that have plagued other SIRT1 activators necessitate innovative approaches to ensure the compound reaches its intended target tissue in sufficient concentrations. mdpi.com
Advanced drug delivery systems, particularly those based on nanotechnology, hold considerable promise. mdpi.com Strategies being explored for other compounds include encapsulation into liposomes or lipid-based carriers and covalent binding to nanoparticles. mdpi.comdovepress.com These technologies can improve the stability and absorption of the drug, protect it from premature degradation, and be engineered to specifically target certain cells or tissues. mdpi.com For instance, nanoparticles can be decorated with ligands that bind to receptors overexpressed on cancer cells, thereby concentrating the therapeutic effect where it is needed most and minimizing exposure to healthy tissues. Such targeted approaches could enhance the efficacy of this compound in indications like multiple myeloma while mitigating potential off-target effects in other organs, ultimately leading to optimized and safer therapeutic outcomes. mdpi.com
Q & A
Q. How should researchers contextualize contradictory findings between this compound and resveratrol?
- Methodological Answer :
- Structural analysis : Compare activator binding modes via X-ray crystallography or cryo-EM.
- Allosteric vs. direct activation : Use mutagenesis (e.g., SIRT1∆activation-domain) to determine mechanism.
- Pathway enrichment : Overlap differentially expressed genes from both activators to identify shared vs. unique targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
